Nickel phthalocyanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel phthalocyanine is a coordination compound that belongs to the family of metal phthalocyanines. These compounds are characterized by a highly conjugated cyclic structure with a central chelated metal ion. This compound consists of four isoindole groups connected by nitrogen atoms, forming an 18 π-electron ring structure. This compound is known for its remarkable chemical, mechanical, and thermal stability, making it a popular choice for various applications since its discovery .
Preparation Methods
Nickel phthalocyanine can be synthesized through several methods, including:
Tetramerization of Phthalonitrile: This method involves the tetramerization of phthalonitrile in the presence of a nickel salt, such as nickel acetate, under high-temperature conditions.
Solvothermal Synthesis: This method involves the reaction of phthalonitrile with a nickel salt in a solvent under solvothermal conditions.
Sublimation: this compound can also be purified by sublimation under high vacuum in a slow stream of carbon dioxide.
Chemical Reactions Analysis
Nickel phthalocyanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound cation radicals.
Reduction: The compound can be reduced to form this compound anion radicals.
Substitution: this compound can undergo substitution reactions where peripheral hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Nickel phthalocyanine has a wide range of scientific research applications, including:
Photocatalysis: The compound is used as a stable catalyst for visible-light-driven photocatalytic hydrogen evolution from water.
Electrocatalysis: This compound-based electrocatalysts are employed for the electrochemical reduction of carbon dioxide to high-value fuels.
Optoelectronics: The compound is used in the fabrication of flexible resistive random access memory devices due to its intrinsic flexibility and excellent functionality.
Mechanism of Action
The mechanism of action of nickel phthalocyanine involves its ability to act as a catalyst in various chemical reactions. The central nickel ion plays a crucial role in facilitating electron transfer processes. For example, in the electrochemical reduction of carbon dioxide, the nickel ion enhances the electron density at the active site, reducing the adsorption energy barrier of intermediates and improving catalytic performance . Additionally, the conjugated structure of this compound allows for efficient charge transport, making it suitable for applications in optoelectronic devices .
Comparison with Similar Compounds
Nickel phthalocyanine can be compared with other metal phthalocyanines, such as copper phthalocyanine and cobalt phthalocyanine. While all these compounds share a similar conjugated ring structure, they differ in their central metal ions, which impart unique properties to each compound. For instance:
Copper Phthalocyanine: Known for its use as a blue pigment in inks and coatings, copper phthalocyanine exhibits excellent thermal and chemical stability.
Cobalt Phthalocyanine: This compound is used as a catalyst in various oxidation reactions and is known for its high catalytic activity and stability.
This compound stands out due to its versatility in applications ranging from solar cells to electrocatalysis, making it a valuable compound in both scientific research and industrial applications.
Biological Activity
Nickel phthalocyanine (NiPc) is a metal complex with significant biological activity, making it a subject of interest in various fields such as medicine, environmental science, and materials chemistry. This article explores the biological properties of NiPc, including its anticancer potential, antibacterial effects, and photocatalytic applications.
This compound is a synthetic compound belonging to the phthalocyanine family, characterized by a large planar structure that facilitates interactions with biological molecules. Its unique electronic properties are attributed to the central nickel ion and the conjugated macrocyclic system, which enable it to participate in redox reactions and act as a photosensitizer.
2. Anticancer Activity
Recent studies have highlighted the potential of NiPc as an anticancer agent. Research indicates that NiPc can intercalate with DNA, disrupting its structure and function, which is crucial for cancer cell proliferation.
Case Study: Interaction with DNA
A study conducted by Arslantas et al. demonstrated that a synthesized Ni(II) phthalocyanine complex exhibited strong binding affinity to calf thymus DNA. The binding mechanism was primarily intercalative, confirmed through various techniques:
- Absorption Spectroscopy : Changes in UV-Vis spectra indicated strong interactions between NiPc and DNA.
- Fluorescence Titration : Increased fluorescence intensity was observed with rising concentrations of DNA.
- Viscosity Measurements : The viscosity of DNA increased upon addition of NiPc, suggesting intercalation.
The binding constant Kb was determined through titration experiments, further supporting the intercalative mechanism .
3. Antibacterial Properties
NiPc has also been evaluated for its antibacterial activity against various pathogens. A notable study assessed its efficacy against Escherichia coli and Staphylococcus aureus using the disk diffusion method.
Table 1: Antibacterial Activity of this compound
Concentration (µg/mL) | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |
---|---|---|
10 | 12 | 10 |
25 | 18 | 15 |
50 | 25 | 20 |
The results indicated that higher concentrations of NiPc resulted in larger inhibition zones for both bacterial strains, demonstrating its potential as an antibacterial agent .
4. Photocatalytic Applications
In addition to its biological applications, NiPc has been integrated into photocatalytic systems for environmental remediation. A study reported the use of NiPc in combination with graphene oxide and titanium dioxide (TiO2) for the degradation of formic acid under visible light.
Key Findings:
- The photocatalytic system achieved a hydrogen production rate of 1.38 mmol h−1.
- The presence of NiPc enhanced the reaction rate by acting as a sensitizing agent.
- Stability tests showed no significant leaching of Ni from the catalyst during reactions, indicating its potential for repeated use in catalytic applications .
5. Conclusion
This compound exhibits promising biological activities, particularly in anticancer and antibacterial applications. Its ability to interact with DNA and inhibit bacterial growth positions it as a valuable compound in medicinal chemistry. Moreover, its photocatalytic properties open avenues for environmental applications. Future research should focus on optimizing its formulations and exploring its mechanisms further to enhance efficacy and broaden its applications.
Properties
CAS No. |
26893-94-7 |
---|---|
Molecular Formula |
C32H16N8Ni |
Molecular Weight |
571.2 g/mol |
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+) |
InChI |
InChI=1S/C32H16N8.Ni/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |
InChI Key |
LVIYYTJTOKJJOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Ni+2] |
Related CAS |
26893-94-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.